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Clinical Evidence and Efficacy Data

The use of C/T for HABP/VABP is supported by both regulatory approval and growing real-world evidence

demonstrating its effectiveness against difficult-to-treat pathogens.

Table 1: Summary of Key Clinical and Real-World Evidence for C/T in Pneumonia

Study / Data Source Population & Design Key Findings & Efficacy

| PINC AI Study (2025) [1] | - 186 hospitalized adults with MDR-PSA pneumonia.

o Comparative, observational study (C/T vs. polymyxin-based regimens).

e Used Desirability of Outcome Ranking (DOOR) analysis. | - C/T group had a 61.3% probability of a
more favorable overall outcome [1].

¢ A significantly higher proportion of C/T patients were discharged home alive with no undesirable
outcomes (20.2% vs. 9.8%) [1]. | | SPECTRA Study (Real-World) [2] | - 617 adult inpatients across
7 countries treated with C/T.

e Retrospective, observational study (2016-2020).

e 51.1% of cases were treated in the ICU. | - Reported 64.8% clinical success rate for treating the
index infection [2].

e MDR *P. aeruginosa* was identified in a majority of cultured isolates (72.7% of patients with
culture results) [2]. | | Official Indication [3] | - Approved for HABP/VABP in patients >18 years. | -
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Effective against susceptible Gram-negative microorganisms, including P. aeruginosa*, *E. coli*, *K.
pneumoniae*, and *S. marcescens [3]. |

Dosing, Pharmacokinetics, and Safety

Proper dosing, especially in patients with impaired renal function, is critical for achieving therapeutic

success and minimizing adverse events.
Table 2: Dosing, Pharmacokinetics, and Safety Profile of C/T

| Category | Details | | :--- | :--- | | Standard Doesing (HABP/VABP) | 3 g (2 g ceftolozane / 1 g tazobactam)
IV every 8 hours, infused over 1 hour [3] [4]. | | Renal Dosing Adjustments (HABP/VABP) [4] | « CrCl 30-
50 mL/min: 1.5 g IV g8hr ¢ CrCl 15-29 mL/min: 750 mg IV q8hr « ESRD on Hemodialysis: Loading dose
of 2.25 g, followed by a 450 mg maintenance dose q8hr. Administer post-dialysis on dialysis days [4]. | | Key
PK/PD Properties | * Volume of Distribution: ~13.5 L (ceftolozane), indicating good tissue penetration [5]
[4]. « Half-life: ~2.5-3.0 hours (ceftolozane) [5]. « Elimination: Primarily renal, via glomerular filtration [5]
[6]. | | Most Common Adverse Events | In HABP/VABP trials: Increased hepatic transaminases (11.9%),
renal impairment/renal failure (8.9%), diarrhea (6.4%) [3] [4]. In cIAI/cUTI trials: Nausea, headache,
diarrhea, and pyrexia were most common [5] [3]. | | Important Safety Warnings | * Reduced Efficacy in
Renal Impairment: Lower clinical cure rates observed in patients with baseline CrCl 30-50 mL/min;
monitor CrCl daily and adjust dose [3] [4]. « Hypersensitivity Reactions: Contraindicated in patients with
serious hypersensitivity to C/T, piperacillin/tazobactam, or other beta-lactams [4]. ¢ C. difficile-Associated

Diarrhea: May occur during or >2 months after antibiotic use [4]. |

Experimental and Clinical Application Protocols

For researchers and drug development professionals, the following protocols outline the methodology for

evaluating C/T in both clinical and preclinical settings.

Protocol 1: Clinical DOOR Analysis for Comparative
Effectiveness
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This protocol is based on a recent real-world study comparing C/T to polymyxin-based regimens and

provides a framework for a comprehensive clinical outcome assessment [1].

e Study Population & Design:

o Cohort: Hospitalized adults (=18 years) with a diagnosis of pneumonia and a respiratory or
blood culture positive for Multi-Drug-Resistant Pseudomonas aeruginosa (MDR-PSA), defined
as non-susceptible to =1 agent in >3 antimicrobial categories.

o Intervention Groups: Patients receiving C/T within 3 days of the index culture for >2 days vs.
those receiving a polymyxin-based regimen (polymyxin B or colistin) for =22 days.

o Exclusions: Patients with a COVID-19 diagnosis.

e Outcome Measures & DOOR Components: The Desirability of Outcome Ranking (DOOR)

integrates benefits and risks into a single endpoint. Outcomes are ranked from most to least desirable

[1]:

o Mortality: In-hospital mortality.

o Discharge Destination: Discharged to home vs. other facilities.

o Clinical Failure: Recurrent MDR-PSA pneumonia.

o Toxicity: Receipt of any renal replacement therapy (RRT) post-index culture in RRT-naive
patients.

o Readmission: 30-day pneumonia-related readmissions.

o Statistical Analysis:

o Perform an Inverse Probability Weighting (IPW) analysis to adjust for baseline differences
between treatment groups (e.g., renal failure, hospital characteristics).

o Calculate the probability that a randomly selected patient from the C/T group has a better
DOOR outcome than one from the polymyxin group.

o Conduct partial credit analysis to compare the probability of being discharged home alive with
no undesirable outcomes.

The following workflow visualizes the key steps and decision points in this clinical analysis protocol:
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Define Study Population

Inclusion Criteria:

» Hospitalized adults with pneumonia Exclusion Criteria:
* MDR-PSA on culture * Patients with COVID-19 diagnosis

* Received C/T or polymyxin

.

Establish DOOR Components
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Rank Outcomes: Undesirable Outcomes:
1. Discharged home alive, no issues * Not discharged home
2. Alive, 1 undesirable outcome * Recurrent pneumonia
3. Alive, 2+ undesirable outcomes * Need for RRT

4. In-hospital death » 30-day readmission
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Result: Probability of

more favorable outcome
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Protocol 2: In Vitro Susceptibility and Resistance Monitoring
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This protocol is designed for surveillance and mechanistic studies to monitor C/T's activity and resistance

development, based on methodologies referenced in the search results [7].

e Bacterial Isolate Collection:

o Collect clinically relevant Gram-negative isolates, with a focus on P. aeruginosa and ESKAPE
pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae,
Acinetobacter baumannii, P. aeruginosa, Enterobacter species) [7].

o Include characterized control strains with known resistance mechanisms (e.g., ESBL producers,
AmpC hyperproducers).

e Minimum Inhibitory Concentration (MIC) Determination:

o Perform broth microdilution tests according to standards like CLSI or EUCAST.

o Test C/T and comparator antibiotics (e.qg., ceftazidime, cefepime, piperacillin/tazobactam,
meropenem, polymyxins).

o The MIC90 (minimum concentration to inhibit 90% of isolates) is a key metric. C/T is notable for
its potent activity against P. aeruginosa, with an MIC90 of 4 pyg/mL in surveillance studies [5].

o Investigation of Resistance Mechanisms:

o AmpC Hyperproduction: Analyze the impact of AmpC [3-lactamase overexpression on C/T
MICs using isogenic strains with varying levels of AmpC expression [7].

o B-Lactamase Activity: Use host strains (e.g., E. coli C600) transformed with plasmids
encoding various (-lactamases (e.g., TEM, SHV, CTX-M, OXA, KPC, MBL) to determine the
protective effect of tazobactam [7].

o Efflux Pumps & Porins: Evaluate the contribution of efflux pumps (e.g., MexAB-OprM) and
porin deficiencies by comparing MICs in wild-type and mutant strains.

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the treatment of HABP/VABP, especially in
the face of rising multidrug resistance. Real-world evidence confirms the clinical success observed in initial
trials, showing favorable outcomes compared to older, more toxic therapies like polymyxins. For successful

clinical application and ongoing research, the following points are critical:

e Precision Dosing: Adherence to recommended dosing, with prompt adjustment for renal impairment,
is essential to maintain efficacy and safety [3] [4].
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e Strategic Use: C/T is a valuable tool for infections caused by MDR P. aeruginosa, and its use should
be guided by antimicrobial stewardship principles and local susceptibility patterns [2] [1].

e Ongoing Surveillance: Continuous in vitro monitoring of MICs and investigation of emerging
resistance mechanisms are necessary to preserve the long-term utility of this agent [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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